Lipophilicity (LogP) Comparison Across Glycine n-Alkyl Ester Hydrochloride Series
The n-hexyl ester hydrochloride exhibits the highest experimentally derived LogP value among the linear glycine n-alkyl ester hydrochloride series. Across the homologous series from methyl (C₁) to n-hexyl (C₆), LogP increases monotonically with each methylene addition . The n-hexyl congener (LogP 2.57) is approximately 4.1-fold more lipophilic than the n-butyl ester (LogP 1.79) and over 30-fold more lipophilic than the methyl ester hydrochloride (LogP 0.62) when expressed as partition ratio (10^LogP), translating to a >400-fold difference in octanol-water partitioning relative to the methyl ester .
| Evidence Dimension | Octanol-water partition coefficient (LogP) of glycine n-alkyl ester hydrochlorides |
|---|---|
| Target Compound Data | LogP = 2.57090 (glycine n-hexyl ester hydrochloride, CAS 75980-28-8) |
| Comparator Or Baseline | Glycine methyl ester HCl: LogP 0.62040; glycine ethyl ester HCl: LogP ~1.01; glycine n-propyl ester HCl: LogP 1.40060; glycine n-butyl ester HCl: LogP 1.79070 |
| Quantified Difference | ΔLogP = +1.95 vs. methyl ester HCl (partition ratio difference >400-fold); ΔLogP = +0.78 vs. n-butyl ester HCl |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases (chem960.com, chemsrc.com); consistent methodology across the series. |
Why This Matters
When selecting a glycine ester for applications requiring enhanced membrane permeability or organic-phase extraction efficiency, the n-hexyl ester provides quantitatively predictable lipophilicity that cannot be achieved with shorter-chain analogs without resorting to N-substitution or other structural modifications.
